Diltiazem-d4 Hydrochloride

描述

Diltiazem-d4 Hydrochloride is a deuterated form of Diltiazem Hydrochloride, a benzothiazepine derivative. It is primarily used as a calcium channel blocker with antihypertensive and vasodilating properties. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Diltiazem due to its stable isotope labeling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Diltiazem-d4 Hydrochloride involves the incorporation of deuterium atoms into the Diltiazem molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness while maintaining stringent quality control measures.

化学反应分析

Types of Reactions

Diltiazem-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

科学研究应用

Antimicrobial Applications

Recent studies have indicated that diltiazem hydrochloride exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. A pivotal study evaluated the efficacy of diltiazem hydrochloride against various pathogenic bacteria and yeasts, revealing promising results:

- Antibacterial Activity : Diltiazem hydrochloride demonstrated the highest inhibition against Staphylococcus epidermidis and Staphylococcus aureus, with biofilm formation reduction rates of 95.1% and 90.7%, respectively .

- Antiviral Activity : The compound also showed significant antiviral effects against the Coxsackie B4 virus, with an IC50 value of 35.8 μg/mL, which is competitive compared to standard antiviral agents like Acyclovir .

Table 1: Antimicrobial Efficacy of Diltiazem Hydrochloride

| Pathogen | Inhibition Rate (%) | IC50 (μg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 95.1 | - |

| Staphylococcus aureus | 90.7 | - |

| Coxsackie B4 Virus | - | 35.8 |

Drug Repurposing Initiatives

The concept of drug repurposing involves exploring existing medications for new therapeutic indications. Diltiazem hydrochloride has been investigated for several off-label uses:

- Alzheimer’s Disease : Research indicates that diltiazem may have neuroprotective effects, potentially offering therapeutic benefits in Alzheimer's disease .

- Influenza Inhibition : Studies have suggested that diltiazem can inhibit influenza virus replication, indicating its utility in viral infections beyond its cardiovascular applications .

- Radioprotection : Recent findings suggest that diltiazem may provide protective effects against radiation-induced damage, opening avenues for its use in oncology .

Pharmacokinetic Studies

Understanding the pharmacokinetics of diltiazem-d4 is crucial for optimizing its clinical applications. A study employing ultra-performance liquid chromatography-tandem mass spectrometry highlighted the stability and quantification of diltiazem and its metabolites in human plasma:

- Metabolite Quantification : The method allowed for the detection of diltiazem and its metabolites at low concentrations, enhancing our understanding of its pharmacokinetic profile .

- Bioavailability : Following oral administration, diltiazem exhibits variable bioavailability due to extensive first-pass metabolism, which can affect therapeutic outcomes .

Table 2: Pharmacokinetic Parameters of Diltiazem

| Parameter | Value |

|---|---|

| Bioavailability | 24% - 74% |

| Volume of Distribution | ~305 L |

| Elimination Half-life | 3.0 - 4.5 hours |

| Protein Binding | 70% - 80% |

Clinical Case Studies

Several clinical trials have assessed the efficacy and safety profiles of diltiazem hydrochloride in various settings:

- Angina Management : A multicenter trial demonstrated that patients receiving diltiazem had a statistically significant reduction in angina frequency compared to placebo groups .

- Safety Profile : Adverse effects were minimal, with only a few patients experiencing significant drug-related complications during trials, underscoring its tolerability in long-term use .

作用机制

Diltiazem-d4 Hydrochloride exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The compound also decreases myocardial oxygen demand by reducing heart rate and contractility .

相似化合物的比较

Similar Compounds

Verapamil: Another calcium channel blocker with similar antihypertensive and anti-anginal properties.

Nifedipine: A dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.

Uniqueness

Diltiazem-d4 Hydrochloride is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracking in biological systems, making it a valuable tool in scientific research.

生物活性

Diltiazem-d4 hydrochloride is a deuterated form of the calcium channel blocker diltiazem, primarily utilized in the treatment of hypertension and angina. Recent research has expanded its potential applications, particularly in antimicrobial activity and its pharmacokinetic properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound, emphasizing its pharmacodynamics, antimicrobial properties, and clinical implications.

Pharmacodynamics

Diltiazem functions as a calcium channel blocker, inhibiting calcium ions from entering cardiac and smooth muscle cells. This action results in vasodilation, reduced heart rate, and decreased myocardial oxygen demand. The pharmacokinetics of this compound are similar to its non-deuterated counterpart, with a notable volume of distribution (approximately 305 L) and a binding rate to plasma proteins ranging from 70% to 80% .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Volume of Distribution | ~305 L |

| Protein Binding | 70-80% |

| Bioavailability (oral) | ~40% (24-74% variability) |

| Peak Plasma Concentration | 3-4 hours post-administration |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diltiazem hydrochloride, suggesting its potential as a repurposed drug for treating infections caused by resistant strains of bacteria and viruses. A significant study demonstrated that diltiazem hydrochloride exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus, with biofilm formation reductions of 95.1% and 90.7%, respectively . Furthermore, it showed antiviral efficacy against the Coxsackie B4 virus.

Antimicrobial Efficacy Data:

| Microorganism | Inhibition (%) | IC50 (μg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 95.1 | Not Applicable |

| Staphylococcus aureus | 90.7 | Not Applicable |

| Coxsackie B4 virus | Not Applicable | 35.8 ± 0.54 |

Clinical Case Studies

Several clinical case reports have documented the successful use of diltiazem in various conditions beyond hypertension:

- Atrioventricular Block (AV-B) : A patient with complete AV block was treated with intravenous diltiazem, resulting in immediate restoration of sinus rhythm without adverse effects . This case emphasizes diltiazem's role in acute cardiac conditions.

- Long-term Hypertension Management : In a long-term study involving patients with essential hypertension, diltiazem demonstrated sustained efficacy without significant adverse effects over five years . Patients reported improved symptoms and maintained stable blood pressure levels.

Metabolism and Stability

Diltiazem undergoes extensive hepatic metabolism, primarily through CYP3A4-mediated N-demethylation and O-demethylation processes. The metabolites—N-desmethyl diltiazem and deacetyl diltiazem—retain a portion of the pharmacological activity of the parent compound, contributing to the overall therapeutic effect .

Metabolite Activity Comparison:

| Metabolite | Relative Activity (%) |

|---|---|

| N-desmethyl diltiazem | ~20 |

| Deacetyl diltiazem | ~25-50 |

属性

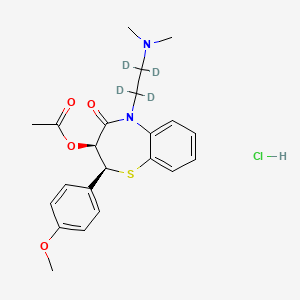

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-DJWNGNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。